molecular formula C14H16FN3O2 B12671215 Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 85098-75-5

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B12671215
CAS No.: 85098-75-5
M. Wt: 277.29 g/mol
InChI Key: JDDRRUBKMLAPOQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration Analysis

The molecular formula of methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is C₁₄H₁₆FN₃O₂ , with a piperidine ring serving as the central scaffold. The 1-position is occupied by a methyl carboxylate group, while the 4-position hosts a cyano group and a 4-fluorophenylamino substituent. This substitution pattern creates a sterically congested environment, forcing the piperidine ring into specific conformations to minimize nonbonded interactions.

Property Value
CAS Number 85098-75-5
Molecular Weight 277.295 g/mol
LogP 2.02
InChI Key JDDRRUBKMLAPOQ-UHFFFAOYSA-N

The cyano group at the 4-position introduces significant electron-withdrawing effects, polarizing the adjacent nitrogen atom and influencing the hybridization of the piperidine ring’s nitrogen. This polarization enhances the sp² character of the nitrogen lone pair, which aligns with the carbonyl π-orbital of the methyl carboxylate group. The 4-fluorophenylamino substituent contributes additional steric bulk and electronic effects, with the fluorine atom engaging in hydrogen-bonding interactions or dipole-dipole interactions in crystalline states.

The spatial arrangement of substituents imposes constraints on the piperidine ring’s flexibility. For instance, the equatorial orientation of the 4-fluorophenylamino group would create steric clashes with the methyl carboxylate at the 1-position, favoring an axial orientation instead. This preference is consistent with computational studies of analogous N-acylpiperidines, where axial substituents reduce steric strain by 1.1–1.5 kcal/mol compared to equatorial orientations.

Properties

CAS No.

85098-75-5

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

methyl 4-cyano-4-(4-fluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C14H16FN3O2/c1-20-13(19)18-8-6-14(10-16,7-9-18)17-12-4-2-11(15)3-5-12/h2-5,17H,6-9H2,1H3

InChI Key

JDDRRUBKMLAPOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate typically involves the following steps:

  • Reaction of 4-Fluoroaniline with Piperidine-1-Carboxylate :

    • Starting Materials : 4-fluoroaniline and piperidine-1-carboxylate.
    • Catalyst : A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reaction.
    • Solvent : Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Reaction Conditions : Controlled temperature (typically between 60°C and 80°C) and atmospheric pressure are maintained to optimize yield.
  • Introduction of Cyano Group :

    • A cyano group is introduced using cyanogen bromide or other nitrile precursors under basic conditions.
    • The reaction may involve triethylamine or sodium hydroxide as a base.
  • Purification :

    • The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Industrial Production Methods

In industrial settings, large-scale synthesis of this compound incorporates automated processes for consistency in quality and throughput:

  • Automated Reactors :

    • Automated reactors ensure precise control over reaction parameters such as temperature, pressure, and reagent addition.
  • Advanced Purification Techniques :

    • Techniques like preparative chromatography and distillation are employed to achieve high purity levels (>95%).
  • Optimization for Yield :

    • Reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Comparative Analysis of Reaction Conditions

Parameter Laboratory Synthesis Industrial Production
Temperature 60–80°C Precisely controlled via automation
Pressure Atmospheric Adjustable for scalability
Catalyst Pd/C Industrial-grade catalysts
Solvent DMF or THF Bulk solvents
Purification HPLC/Recrystallization Preparative chromatography

Notes on Challenges and Improvements

  • Challenges :

    • Loss of fluorine during processing.
    • Formation of unwanted isomers.
    • High cost of fluorinated starting materials.
  • Improvements :

    • Use of fluorine-efficient methods to reduce waste.
    • Optimization of reaction pathways to minimize by-products.

Research Findings

Recent studies have highlighted innovative approaches for synthesizing similar piperidine derivatives:

  • Use of Green Chemistry Principles :

    • Solvent-free reactions or use of environmentally friendly solvents like ethanol.
  • Enhanced Catalysis :

    • Development of novel catalysts that improve reaction efficiency while reducing toxic waste.
  • Scalable Processes :

    • Transition from batch to continuous flow systems for better scalability in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides. These products have significant applications in pharmaceuticals and chemical research .

Scientific Research Applications

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate with structurally related analogs:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Differences Applications/Notes
This compound 4-Cyano, 4-(4-fluorophenyl)amino, methyl ester C14H16FN3O2 ~281.3 Reference compound for comparison. Pharmaceutical intermediate; potential kinase inhibitor .
tert-Butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate (AB6678) 4-(4-Fluorophenyl)amino, tert-butyl ester C16H23FN2O2 294.37 Bulkier tert-butyl ester increases steric hindrance and stability. Controlled substance precursor; regulated in Canada .
Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate 4-Carbamoyl, 4-(4-fluorophenyl)amino, methyl ester C14H18FN3O3 295.31 Carbamoyl group increases polarity and solubility vs. cyano. Higher aqueous solubility may enhance bioavailability .
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate 4-(4-Bromophenyl)amino, tert-butyl ester C16H23BrN2O2 355.28 Bromine substituent increases molecular weight and lipophilicity vs. fluorine. Used in halogen-dependent coupling reactions .
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 4-Cyano, 4-pyridinyl, tert-butyl ester C16H21N3O2 287.36 Pyridinyl group introduces aromatic nitrogen vs. 4-fluorophenyl. Potential ligand for metal coordination or kinase inhibition .
Ethyl 4-[[1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate Benzimidazole-2-ylamino, ethyl ester C23H24FN5O2 433.47 Benzimidazole substituent adds aromatic bulk and hydrogen-bonding potential. Targeted for benzimidazole-based drug discovery (e.g., antiparasitics) .

Key Structural and Functional Comparisons

Ester Group Variations :

  • The methyl ester in the target compound offers lower steric hindrance compared to tert-butyl esters (e.g., AB6678), which may enhance reactivity in nucleophilic substitution or hydrolysis reactions .
  • Ethyl esters (e.g., ) provide intermediate steric effects and stability, balancing reactivity and solubility .

Substituent Effects: Cyano vs. In contrast, the carbamoyl group in increases hydrophilicity, favoring solubility but reducing membrane permeability . Halogen Substitution: Fluorine (small, electronegative) vs. bromine (larger, polarizable) influences lipophilicity (logP) and metabolic stability. Fluorinated analogs are typically more resistant to oxidative metabolism .

Aromatic vs.

Safety data for analogs (e.g., ) highlight hazards such as skin/eye irritation, emphasizing proper handling for pharmaceutical intermediates .

Biological Activity

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity.
  • Cyano and carboxylate groups : These functional groups are critical for the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through:

  • Inhibition of Receptors : It may exhibit antagonistic properties on specific receptors involved in neurological pathways.
  • Enzyme Modulation : Potential inhibition of enzymes related to metabolic pathways has been indicated in some studies.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-7 (Breast Cancer)18.36Tamoxifen23.31
CAKI-1 (Renal Cancer)0.64Sorafenib0.19
HepG2 (Liver Cancer)27.48Doxorubicin30.09

These results indicate that the compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to neuroprotection, although specific mechanisms remain to be elucidated .

Case Studies

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with a notable selectivity index against non-cancerous cells .
  • Neuroprotective Study : In an experimental model of Alzheimer's disease, the compound showed potential in reducing neuroinflammation and protecting neuronal cells from apoptosis, indicating its promise as a neuroprotective agent .

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